

The Pharmacological Profile of Deuterated Opipramol: A Technical Guide

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Compound of Interest		
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Executive Summary

Opipramol is a unique psychotropic agent with a well-established efficacy in treating generalized anxiety disorder and somatic disturbances. Its primary mechanism of action is through high-affinity agonism at the sigma-1 (σ 1) receptor, distinguishing it from typical tricyclic antidepressants. This technical guide provides a comprehensive overview of the known pharmacological profile of opipramol and presents a theoretical framework for the pharmacological profile of a deuterated version of opipramol. Deuteration, the strategic replacement of hydrogen with deuterium atoms at key metabolic sites, is a promising strategy to enhance the pharmacokinetic properties of drugs. Based on the known metabolism of opipramol, primarily through the cytochrome P450 isoenzyme CYP2D6, it is hypothesized that deuteration could lead to a more favorable pharmacokinetic profile, potentially resulting in improved therapeutic efficacy and patient compliance. This document details the receptor binding affinities, pharmacokinetic parameters, and metabolic pathways of opipramol, and outlines detailed experimental protocols for the preclinical assessment of a deuterated opipramol analog.

Pharmacological Profile of Opipramol

Opipramol's pharmacological activity is multifaceted, centering on its potent interaction with sigma receptors.[1] Unlike classical tricyclic antidepressants, it does not significantly inhibit the reuptake of monoamines like serotonin or norepinephrine.[2]



Receptor Binding Affinity

Opipramol exhibits a high affinity for sigma-1 receptors and a moderate affinity for sigma-2 receptors.[3] It also interacts with other receptors, which may contribute to its overall therapeutic effects and side-effect profile.[2][3]

Receptor Subtype	Binding Affinity (Ki, nM)	Species	Reference
Sigma-1 (σ1)	50 ± 8	Rat	[4]
Sigma-1 (σ1)	0.2-0.3	Guinea Pig	[2]
Sigma-2 (σ2)	Lower affinity than $\sigma 1$	Rat	[3]
Dopamine D2	Low to moderate affinity	-	[3]
Serotonin 5-HT2	Low to moderate affinity	-	[3]
Histamine H1	High affinity	-	[2]
Histamine H2	Low to moderate affinity	-	[3]
Muscarinic Acetylcholine	Very low affinity	-	[2]

Table 1: Receptor Binding Affinities of Opipramol

Pharmacokinetics

Opipramol is well-absorbed orally and undergoes hepatic metabolism, primarily by CYP2D6.[2] [3] Its pharmacokinetic parameters in humans are summarized below.



Parameter	Value	Reference
Bioavailability	94%	[2]
Time to Peak Plasma Concentration (Tmax)	3 - 3.3 hours	[2][3]
Peak Plasma Concentration (Cmax)	15.6 ng/mL (50 mg dose)	[2][3]
33.2 ng/mL (100 mg dose)	[2][3]	
Plasma Protein Binding	~91%	[2]
Volume of Distribution (Vd)	~10 L/kg	[2]
Elimination Half-life (t1/2)	6 - 11 hours	[2]
Metabolism	Primarily via CYP2D6 to deshydroxyethyl-opipramol	[2][3]
Excretion	~70% renal, ~10% unchanged in urine	[2]

Table 2: Pharmacokinetic Parameters of Opipramol in Humans

The Rationale for Deuterating Opipramol

The primary metabolic pathway of opipramol involves oxidation by CYP2D6.[2][3] The carbon-hydrogen (C-H) bonds at the site of metabolism are susceptible to enzymatic cleavage. Replacing these hydrogen atoms with deuterium (D) creates a stronger carbon-deuterium (C-D) bond. This is known as the kinetic isotope effect (KIE), which can significantly slow down the rate of metabolism.[5][6]

For a drug like opipramol, which is metabolized by CYP2D6, deuteration at the metabolically active sites is expected to:

 Decrease the rate of metabolism: This would lead to a reduced clearance of the drug from the body.[7][8]



- Increase the half-life (t1/2): A longer half-life could allow for less frequent dosing, improving patient convenience and adherence.[8]
- Increase systemic exposure (AUC): Higher overall drug exposure may lead to enhanced therapeutic effects.
- Reduce the formation of metabolites: This could potentially alter the side-effect profile of the drug.[7]

Predicted Pharmacological Profile of Deuterated Opipramol

While experimental data for deuterated opipramol is not yet available, we can extrapolate a predicted pharmacological profile based on the principles of deuteration.

Predicted Receptor Binding Affinity

Deuteration is not expected to significantly alter the pharmacodynamic properties of a drug.[7] Therefore, the receptor binding affinities of deuterated opipramol are predicted to be comparable to those of non-deuterated opipramol.

Receptor Subtype	Predicted Binding Affinity (Ki, nM)
Sigma-1 (σ1)	~50
Sigma-2 (σ2)	Lower affinity than $\sigma 1$
Dopamine D2	Low to moderate affinity
Serotonin 5-HT2	Low to moderate affinity
Histamine H1	High affinity
Histamine H2	Low to moderate affinity
Muscarinic Acetylcholine	Very low affinity

Table 3: Predicted Receptor Binding Affinities of Deuterated Opipramol



Predicted Pharmacokinetic Profile

The most significant changes upon deuteration are anticipated in the pharmacokinetic profile.

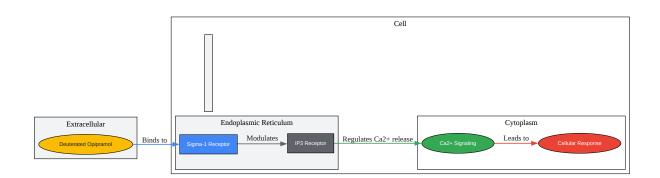
Parameter	Predicted Change	Rationale
Bioavailability	Potentially increased	Reduced first-pass metabolism.
Time to Peak Plasma Concentration (Tmax)	Likely similar	Absorption rate is generally not affected by deuteration.
Peak Plasma Concentration (Cmax)	Potentially increased	Slower clearance.
Plasma Protein Binding	Unchanged	Not typically affected by deuteration.
Volume of Distribution (Vd)	Unchanged	Not typically affected by deuteration.
Elimination Half-life (t1/2)	Increased	Slower metabolism due to the kinetic isotope effect.[8]
Metabolism	Decreased rate of CYP2D6- mediated metabolism	Stronger C-D bond at the site of oxidation.[5][6]
Excretion	Slower overall elimination	Consequence of reduced metabolism.

Table 4: Predicted Pharmacokinetic Profile of Deuterated Opipramol

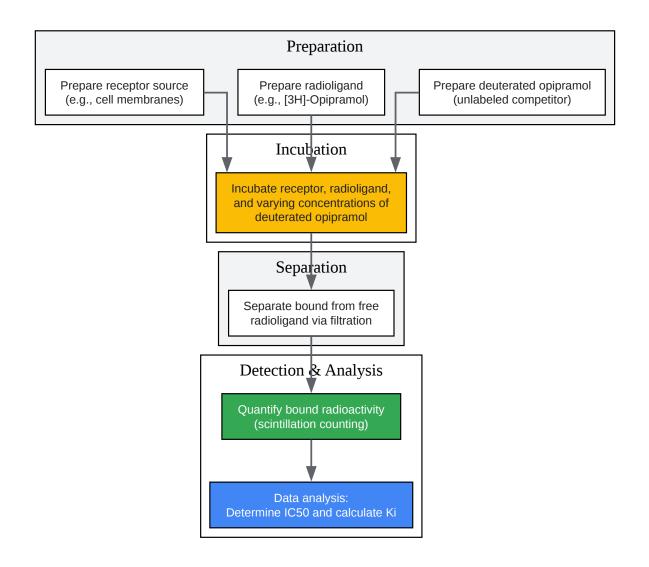
Signaling Pathways and Experimental Workflows Opipramol's Sigma-1 Receptor Signaling Pathway

Opipramol, as a sigma-1 receptor agonist, modulates intracellular calcium signaling.[3][9] The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface.[10] Upon agonist binding, it can translocate and interact with various ion channels and signaling proteins.[3]

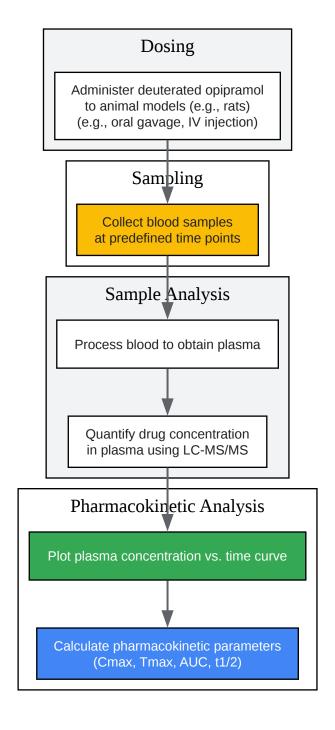












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References

- 1. mdpi.com [mdpi.com]
- 2. Opipramol Wikipedia [en.wikipedia.org]
- 3. indianmentalhealth.com [indianmentalhealth.com]
- 4. Neurochemical characterization of dopaminergic effects of opipramol, a potent sigma receptor ligand, in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benefits and Mechanisms of Deuterated Drugs | Enhanced Efficacy [bocsci.com]
- 8. deutramed.com [deutramed.com]
- 9. labs.penchant.bio [labs.penchant.bio]
- 10. Sigma-1 receptor Wikipedia [en.wikipedia.org]
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